3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O/c14-8-9-3-1-4-10(7-9)13-16-12-11(17-13)5-2-6-15-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRDDVSHWWYSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273658 | |
| Record name | 3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-91-5 | |
| Record name | 3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Oxazolo 4,5 B Pyridin 2 Ylbenzonitrile and Its Analogues
Strategies for the Construction of the Oxazolo[4,5-b]pyridine (B1248351) Ring System
The formation of the oxazolo[4,5-b]pyridine scaffold is a cornerstone of the synthetic process. This is typically achieved by constructing the oxazole (B20620) ring onto a pre-existing, functionalized pyridine (B92270) precursor.
Cyclocondensation Approaches for Oxazole Ring Formation
A primary and effective method for constructing the oxazolo[4,5-b]pyridine system is through the cyclocondensation of a 2-amino-3-hydroxypyridine derivative with a suitable carboxylic acid or its equivalent. This reaction forms the oxazole ring fused to the pyridine core in a single, thermally-driven step.
A notable example is the synthesis of 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile. This is achieved by heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in the presence of a powerful dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) at high temperatures. clockss.orgresearchgate.net This approach yields the desired product in high yield, demonstrating the robustness of the cyclocondensation strategy. clockss.org The reaction proceeds by forming an amide intermediate, followed by intramolecular cyclization and dehydration to yield the fused aromatic system.
Table 1: Synthesis of 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile via Cyclocondensation clockss.org
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Temperature | Yield |
|---|
Other synthetic techniques for forming oxazole rings, such as gold-catalyzed reactions or microwave-assisted syntheses, are also employed for related structures and could be adapted for this specific scaffold. Current time information in Pasuruan, ID.informahealthcare.com
Pyridine Ring Functionalization and Regioselective Derivatization
Once the oxazolo[4,5-b]pyridine core is assembled, further diversification can be achieved by functionalizing the pyridine portion of the molecule. This allows for the introduction of various substituents to modulate the compound's properties. Regioselective derivatization is key to controlling the final structure.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. For instance, the bromine atom on the pyridine ring of 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile serves as a synthetic handle for introducing new carbon-carbon bonds. A Heck reaction, which couples an unsaturated halide with an alkene, can be used to append functional groups to the C6 position of the pyridine ring. clockss.orgwikipedia.org Specifically, reacting the bromo-substituted compound with methyl acrylate in the presence of a palladium acetate catalyst and a phosphine ligand results in the formation of a propenoate side chain. clockss.org
Table 2: Heck Reaction for Pyridine Ring Functionalization clockss.org
| Substrate | Reagent | Catalyst System | Solvent | Yield |
|---|
Introduction and Modification of the Benzonitrile (B105546) Moiety
The benzonitrile portion of the molecule is a critical component that is typically incorporated from the outset of the synthesis, with its substitution pattern dictating the final arrangement of the molecule.
Carbon-Nitrogen Bond Formation Strategies in Nitrile Synthesis
In the synthesis of 3-oxazolo[4,5-b]pyridin-2-ylbenzonitrile, the benzonitrile moiety is most directly introduced by using a starting material that already contains the cyano group. The use of 4-cyanobenzoic acid in the cyclocondensation reaction with 2-amino-3-hydroxypyridine is a prime example of this strategy, where the C-N triple bond is pre-formed. clockss.org
However, general synthetic methods for forming the nitrile group are well-established in organic chemistry. These include:
Nucleophilic Substitution: The reaction of an aryl halide with a cyanide salt (e.g., CuCN), known as the Rosenmund-von Braun reaction.
Sandmeyer Reaction: The conversion of an aniline to a diazonium salt, which is then treated with a copper(I) cyanide.
Dehydration of Amides: The removal of water from a primary amide using a dehydrating agent like phosphorus pentoxide or thionyl chloride.
These methods provide alternative routes to synthesize the required cyanobenzoic acid precursors if they are not commercially available.
Regioselective Substitution Patterns on the Benzonitrile Ring
The substitution pattern of the final molecule is determined by the regiochemistry of the starting materials. The synthesis of 4-(oxazolo[4,5-b]pyridin-2-yl)benzonitrile is achieved by using 4-cyanobenzoic acid. clockss.org To obtain isomers with different substitution patterns, one would employ the corresponding isomeric starting materials. For example:
Using 3-cyanobenzoic acid would lead to the meta-substituted product, 3-(oxazolo[4,5-b]pyridin-2-yl)benzonitrile.
Using 2-cyanobenzoic acid would yield the ortho-substituted product, 2-(oxazolo[4,5-b]pyridin-2-yl)benzonitrile.
This highlights that the regioselectivity on the benzonitrile ring is controlled by the choice of the carboxynitrile precursor in the initial cyclocondensation step. Further functionalization of the benzonitrile ring after the formation of the heterocyclic core is less common and would be governed by the directing effects of the existing substituents. The cyano group is an electron-withdrawing group and would direct incoming electrophiles to the meta position.
Advanced Synthetic Protocols for this compound Derivatives
Modern synthetic chemistry offers a range of advanced protocols that can be applied to the synthesis and derivatization of this compound, enabling greater efficiency, diversity, and complexity.
Transition metal-catalyzed cross-coupling reactions are central to these advanced strategies. Beyond the Heck reaction already mentioned, other powerful methods like the Suzuki-Miyaura coupling could be employed. clockss.orgwikipedia.org For example, a bromo-substituted oxazolopyridine could be coupled with a wide variety of aryl or heteroaryl boronic acids to generate a library of diverse derivatives. Similarly, the Buchwald-Hartwig amination could be used to introduce nitrogen-based substituents.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic systems like oxazolo[4,5-b]pyridines. The Heck reaction, in particular, has been successfully employed to introduce substituents onto the pyridine ring of this scaffold.
In one documented synthesis, a 5-bromo-oxazolo[4,5-b]pyridine derivative was used as the starting material for a Heck reaction. researchgate.net The reaction, catalyzed by palladium acetate with tri-o-tolylphosphine as the ligand, coupled the heterocyclic core with methyl acrylate. researchgate.net This transformation introduced an ethyl propenoate chain at the 5-position of the pyridine ring, demonstrating the viability of this method for elaborating the core structure. researchgate.net The reaction proceeded with high stereoselectivity, yielding the E isomer. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |
| 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine | Methyl acrylate | Pd(OAc)₂, tri-o-tolylphosphine, DMF | Methyl (E)-3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl)acrylate | 74% | researchgate.net |
Beyond the Heck reaction, other cross-coupling methods are widely used for analogous heterocyclic systems. The Sonogashira coupling, which forms carbon-carbon bonds between sp- and sp²-hybridized carbons, has been applied to 7-(4-iodophenyl)-2-(4-methoxyphenyl)- researchgate.netmdpi.comias.ac.intriazolo[1,5-a]pyridine, a related fused pyridine system. mdpi.com This palladium and copper-co-catalyzed reaction successfully coupled the heterocycle with 4-ethynylanisole. mdpi.com Furthermore, the Suzuki-Miyaura cross-coupling has been optimized for the arylation of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, another related scaffold, using various aryl and heteroaryl boronic acids. These examples highlight the broad applicability of transition-metal catalysis in the functionalization of complex N-heterocycles.
Click Chemistry-Based Approaches for Triazole Linkages
Click chemistry provides a powerful and versatile method for linking molecules through highly efficient and selective reactions. mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, forming stable 1,2,3-triazole rings that serve as effective linkers in drug discovery and materials science. mdpi.com Triazole molecules are more than just passive linkers; they can engage in hydrogen bonding and dipole interactions, actively binding to biological targets. mdpi.com
While direct CuAAC applications on this compound analogues are not extensively documented, related methodologies have been developed to generate triazole-linked pyridine systems. A notable example is the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. nih.gov This reaction efficiently transforms the isoxazolo[4,5-b]pyridine scaffold into 3-hydroxy-2-(2-aryl researchgate.netmdpi.comnih.govtriazol-4-yl)pyridines in excellent yields. nih.gov This rearrangement provides a synthetic route to otherwise difficult-to-access triazole-substituted pyridines. nih.gov
Another relevant approach for forming fused triazole rings involves the diazotization of ortho-diamino groups on heterocyclic cores. This method has been used to synthesize novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines, demonstrating a reliable way to construct a triazole ring fused to a pyridine-related system.
Ritter-Type Reaction Applications for Related Heterocyclic Scaffolds
The Ritter reaction is a valuable method in heterocyclic synthesis that involves the reaction of a nitrile with a source of a stable carbocation, such as an alcohol or alkene in a strong acid medium. scispace.com This reaction results in the formation of an N-alkyl amide, and its intramolecular variants are particularly useful for constructing nitrogen-containing rings. researchgate.net
The utility of the Ritter reaction extends to the synthesis of various five-membered heterocycles, such as 4-alkynyl-1,3-oxazolines from alkynyl glycols and acetonitrile (B52724). researchgate.net In this case, the reaction is promoted by acids like sulfuric acid (H₂SO₄) or boron trifluoride etherate (BF₃·Et₂O). researchgate.net The reaction proceeds through the formation of a nitrilium ion intermediate which is then attacked by an internal nucleophile to close the ring. scispace.com
For more complex fused systems, intramolecular Ritter reactions have been employed. For instance, the reaction of certain nitriles using methanesulfonic acid can lead to the formation of tricyclic lactams, showcasing the reaction's ability to build complex polycyclic scaffolds. researchgate.net While a direct application to the this compound core is not specified in the literature, the principles of the Ritter reaction make it a plausible strategy for the synthesis of related fused heterocyclic structures, particularly for constructing oxazoline or other nitrogen-containing rings fused to a pyridine backbone.
Microwave-Assisted Organic Synthesis (MAOS) in Heterocycle Preparation
Microwave-Assisted Organic Synthesis (MAOS) has become a key technology in modern synthetic chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved product yields, and cleaner reaction profiles. The rapid and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require long periods of conventional heating. nih.gov
The application of MAOS has been particularly effective in the synthesis of heterocyclic compounds. For instance, a one-pot, tandem reaction to produce polycyclic-fused isoxazolo[5,4-b]pyridines, an isomer of the target scaffold, was successfully carried out under microwave irradiation in water without any added catalyst. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and avoiding hazardous reagents. researchgate.net
Similarly, a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been established using microwave conditions. mdpi.com This tandem reaction between enaminonitriles and benzohydrazides proceeds efficiently at 140 °C in a short time, demonstrating broad substrate scope and good functional group tolerance. mdpi.com
| Scaffold | Reactants | Conditions | Time | Yield | Reference |
| Isoxazolo[5,4-b]pyridines | Multi-component | Water, Microwave | Not specified | Not specified | researchgate.net |
| 1,2,4-Triazolo[1,5-a]pyridines | Enaminonitriles, Benzohydrazides | Toluene, Microwave, 140 °C | Not specified | Good to Excellent | mdpi.com |
| 1,2,4-Triazolo[1,5-a]pyrimidines | 5-(methylthio)-2H-1,2,4-triazol-3-amine, Diketone, Aldehyde | Ethanol, Microwave, 120 °C | 10-15 min | Not specified | nih.gov |
These examples underscore the power of MAOS to facilitate the efficient and environmentally friendly synthesis of complex heterocyclic systems related to this compound.
Isolation and Purification Techniques for Complex Heterocyclic Compounds
The isolation and purification of complex heterocyclic compounds like this compound and its analogues are critical steps to ensure the final product's purity and characterization. The methods employed often depend on the specific physical and chemical properties of the compound, including its polarity, solubility, and stability.
A primary and widely used technique is silica (B1680970) gel column chromatography. mdpi.com The choice of eluent is crucial for effective separation; for example, a mixture of chloroform and ethyl acetate (10:1) has been successfully used to purify 1,2,4-triazolo[1,5-a]pyridine derivatives. mdpi.com Reaction progress and fraction analysis are typically monitored by Thin-Layer Chromatography (TLC), with specific solvent systems like chloroform-methanol (9:1) or hexane-ethyl acetate (5:5) being used to determine the Rf values of the components. nih.gov
However, standard chromatography is not always sufficient, especially for charged or highly polar molecules. In the synthesis of 2-aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorates, a related cationic heterocycle, the conventional method of precipitating the product from water proved ineffective. mdpi.com A successful alternative involved pouring the reaction mixture from sulfuric acid into anhydrous diethyl ether, which induced the precipitation of the pure perchlorate salt as a powder. mdpi.com This highlights the need for tailored, non-aqueous workup procedures for certain classes of heterocyclic compounds.
For the separation of stereoisomers, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the method of choice. mdpi.com The enantiomeric separation of chiral azole compounds has been achieved using various CSPs, where the recognition mechanism can be highly sensitive to the electronic properties of substituents on the heterocyclic rings. mdpi.com This demonstrates that even distant functional groups can significantly influence chromatographic behavior and resolution. mdpi.com
| Compound Class | Technique | Details | Reference |
| 1,2,4-Triazolo[1,5-a]pyridines | Column Chromatography | Silica gel, Chloroform/Ethyl acetate (10:1) eluent | mdpi.com |
| Oxazolopyridinium Salts | Precipitation | Non-aqueous workup; pouring H₂SO₄ solution into anhydrous diethyl ether | mdpi.com |
| Chiral Azole Compounds | Chiral HPLC | Various chiral stationary phases; separation sensitive to substituents | mdpi.com |
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Oxazolo 4,5 B Pyridin 2 Ylbenzonitrile
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the protons on both the pyridine (B92270) and the benzonitrile (B105546) rings. The protons on the pyridine ring of the oxazolo[4,5-b]pyridine (B1248351) system are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the electron-withdrawing nature of the nitrogen atoms and the fused oxazole (B20620) ring. The protons of the benzonitrile ring would also resonate in the aromatic region, with their exact chemical shifts influenced by the position of the cyano group and the point of attachment to the oxazole ring.
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides a map of all the unique carbon atoms in the molecule. researchgate.net For 3-oxazolo[4,5-b]pyridin-2-ylbenzonitrile, a number of distinct signals are expected, corresponding to the carbons of the benzonitrile and the oxazolo[4,5-b]pyridine systems. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm. The quaternary carbons, such as those at the fusion of the rings and the one attached to the nitrile group, would also be identifiable.
A summary of the expected ¹H and ¹³C NMR data is presented in the table below, based on the analysis of related structures and general principles of NMR spectroscopy. clockss.org
| Proton (¹H) NMR | Carbon (¹³C) NMR |
| Chemical Shift (δ, ppm) | Assignment |
| 7.50 - 7.90 (m) | Benzonitrile Protons |
| 7.20 - 8.80 (m) | Pyridine Protons |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, allowing for the identification of adjacent protons within the pyridine and benzonitrile rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning the signals of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the relative orientation of the different parts of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a definitive technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the expected exact mass can be calculated from its molecular formula, C₁₃H₇N₃O.
| Property | Value |
| Molecular Formula | C₁₃H₇N₃O |
| Exact Mass | 221.0589 g/mol |
| Monoisotopic Mass | 221.0589 g/mol |
Data sourced from PubChem for the isomeric compound 2-( uobasrah.edu.iqnih.govoxazolo[5,4-b]pyridin-2-yl)benzonitrile. nih.gov
An HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds to this exact mass, confirming the elemental composition. Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information by breaking the molecule into smaller, identifiable fragments. The fragmentation pattern would be characteristic of the oxazolo[4,5-b]pyridine and benzonitrile moieties, further corroborating the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Applications for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. uobasrah.edu.iqnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. clockss.org Other key absorptions would include C=N and C=C stretching vibrations from the aromatic and heterocyclic rings in the 1500-1650 cm⁻¹ region, and C-O-C stretching vibrations associated with the oxazole ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The nitrile stretch is also Raman active. The symmetric breathing vibrations of the aromatic rings are often strong in the Raman spectrum and can provide information about the substitution pattern. A comparative analysis of both IR and Raman spectra would allow for a more complete picture of the vibrational modes of the molecule. aps.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C≡N Stretch | 2220 - 2260 | IR, Raman |
| C=N / C=C Stretch | 1500 - 1650 | IR, Raman |
| C-O-C Stretch | 1000 - 1300 | IR |
Advanced Chromatographic and Other Separatory Techniques for Purity Assessment and Isomer Separation
The synthesis of this compound may result in the formation of impurities or isomers. Advanced chromatographic techniques are essential for the purification of the target compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis and purification of organic compounds. nih.govmdpi.com A suitable C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a buffer or acid modifier, would be employed to separate the target compound from any starting materials, byproducts, or isomers. The purity of the compound can be quantified by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. clockss.org The retention factor (Rf) of the compound on a given stationary phase (e.g., silica (B1680970) gel) with a specific mobile phase provides a qualitative measure of its polarity.
Flash Chromatography: For the preparative-scale purification of the compound, flash chromatography using a silica gel stationary phase is often employed. clockss.org A gradient of solvents with increasing polarity is typically used to elute the compounds from the column, allowing for the isolation of the pure this compound.
Computational Chemistry and Molecular Modeling in the Study of 3 Oxazolo 4,5 B Pyridin 2 Ylbenzonitrile
Quantum Chemical Investigations of Electronic Properties and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine a molecule's optimized geometry, which corresponds to the lowest energy conformation. For compounds in the oxazolo-pyridine class, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can precisely compute structural parameters. bhu.ac.in
These calculations yield essential data including:
Bond Lengths: The equilibrium distances between bonded atoms.
Bond Angles: The angles formed between three connected atoms.
Dihedral Angles: The torsional angles that define the 3D orientation of the molecule.
By finding the minimum potential energy surface, DFT confirms the most stable three-dimensional structure of 3-oxazolo[4,5-b]pyridin-2-ylbenzonitrile, which is critical for understanding its interaction with biological targets.
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
A small HOMO-LUMO gap implies that the molecule is more reactive and can be easily polarized, facilitating charge transfer within the molecule. nih.gov
This analysis helps predict the regions of a molecule that are likely to be involved in chemical reactions. For instance, the distribution of HOMO and LUMO across the this compound framework would identify potential nucleophilic and electrophilic sites. bhu.ac.in
Table 1: Illustrative Frontier Molecular Orbital Parameters for Heterocyclic Compounds This table provides representative data based on typical findings for similar heterocyclic structures to illustrate the concepts of FMO analysis.
| Parameter | Typical Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Represents electron-donating capability |
| LUMO Energy | -1.0 to -2.0 | Represents electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicates chemical stability and reactivity |
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein, to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.
For this compound, molecular docking can be used to predict how it might interact with various biomolecular targets. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy.
hDHODH (human Dihydroorotate (B8406146) Dehydrogenase): This enzyme is a target for some antiproliferative and anti-inflammatory drugs. Docking studies would explore if the compound fits within its active site and forms key interactions.
PD-L1 (Programmed Death-Ligand 1): The PD-1/PD-L1 interaction is a critical immune checkpoint. mdpi.com Small-molecule inhibitors that can block this interaction are of great interest in cancer immunotherapy. researchgate.net Docking studies could predict whether this compound can bind to the dimerization interface of PD-L1, potentially disrupting its interaction with PD-1. mdpi.com
The predicted binding mode reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's binding pocket. waocp.org
A critical output of molecular docking is the binding affinity, which is a numerical score that estimates the strength of the ligand-target interaction. plos.org This is calculated using a scoring function, which takes into account various energetic terms like van der Waals forces, electrostatic interactions, and solvation effects. waocp.org
The docking score (often expressed in kcal/mol) helps to rank different compounds or different binding poses of the same compound. mdpi.com A lower (more negative) score generally indicates a more favorable and stable binding interaction. These scores allow for the prioritization of compounds for further experimental testing. nih.gov
Table 2: Example Molecular Docking Results for Pyridine-based Ligands This table shows representative docking data for compounds with similar scaffolds against a known therapeutic target to illustrate the output of docking studies.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyridine (B92270) Derivative A | PD-L1 | -7.8 | Tyr56, Met115, Ala121 |
| Pyridine Derivative B | PD-L1 | -8.5 | Ile54, Tyr123, Asp122 |
| Pyridine Derivative C | hDHODH | -7.2 | Arg136, Tyr38, Leu42 |
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Ligand-Protein Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. utupub.fi MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov
For the this compound-protein complex predicted by docking, an MD simulation can assess the stability of the binding pose over a specific period, such as 100 nanoseconds. plos.org Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable. plos.org
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stable upon ligand binding. plos.org
MD simulations are crucial for validating docking results and understanding the conformational changes and dynamic interplay that govern ligand-protein recognition and binding stability. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and avoiding less fruitful synthetic routes.
Several QSAR studies have been conducted on derivatives of the oxazolo[4,5-b]pyridine (B1248351) scaffold, particularly in the context of their antifungal properties. A notable study performed a QSAR analysis on a series of 2-substituted oxazolo(4,5-b)pyridine derivatives for their growth inhibitory activity against Candida albicans. nih.govbibliotekanauki.pl The resulting models revealed critical structural features that govern the antifungal potency.
One of the key findings from these QSAR analyses is the superiority of the oxazolo[4,5-b]pyridine ring system over isosteric systems like benzoxazole (B165842) and benzimidazole (B57391) in conferring antifungal activity. nih.govbibliotekanauki.pl Furthermore, the nature of the substituent at the 2-position of the oxazolo[4,5-b]pyridine ring was found to be a significant determinant of activity. The QSAR models indicated that a benzyl (B1604629) moiety at this position is more favorable for activity than a phenyl substituent. researchgate.net
Another important insight from QSAR studies is the influence of substituents on the fused ring system. The fifth position of the oxazolo[4,5-b]pyridine core was identified as being more significant for activity modulation than other positions. nih.govbibliotekanauki.pl Specifically, the introduction of electron-withdrawing groups, such as a nitro group, at the 5-position was found to enhance the antifungal activity. researchgate.net These findings are invaluable for the lead optimization of compounds like this compound, suggesting that modifications to the pyridine ring could be a fruitful avenue for enhancing biological activity.
The general workflow for such a QSAR study is outlined below:
| Step | Description | Key Considerations for this compound |
| 1. Data Set Selection | A series of structurally related compounds with experimentally determined biological activities is compiled. | A library of derivatives of this compound with varied substituents would be required. |
| 2. Descriptor Calculation | Molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. | Descriptors such as logP, molar refractivity, and electronic parameters of the benzonitrile (B105546) moiety would be calculated. |
| 3. Model Generation | Statistical methods like multiple linear regression or partial least squares are used to build a mathematical model correlating descriptors with activity. | The model would aim to predict the biological activity based on the physicochemical properties of the substituents. |
| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. | The model's ability to accurately predict the activity of a test set of compounds would be evaluated. |
These QSAR studies provide a quantitative framework for understanding the structure-activity landscape of oxazolo[4,5-b]pyridine derivatives and offer clear guidance for the design of more potent analogs of this compound.
Pharmacophore Generation and Virtual Screening Approaches
Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel hit compounds from large chemical libraries. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target.
A study centered on the discovery of new agents against leishmaniasis utilized an oxazolo[4,5-b]pyridine derivative, GNF5343, as a starting point for a shape-based virtual screening campaign. nih.gov In this approach, the three-dimensional shape and electrostatic properties of the known active compound serve as a template to search for structurally diverse molecules in a database that have a high degree of similarity. This method is based on the principle that molecules with similar shapes and electronic characteristics are likely to bind to the same target and exhibit similar biological activities. nih.gov
The virtual screening process using the GNF5343 template led to the identification of new compounds with a different chemical scaffold (benzimidazole) but with confirmed activity against L. amazonensis. nih.gov This highlights the utility of the oxazolo[4,5-b]pyridine core as a valuable query for discovering novel chemotypes. The identified hits were also subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties.
| Property | Cp1 (oxazolo[4,5-b]pyridine scaffold) | Cp2 (benzimidazole scaffold) | Recommended Range |
| Molecular Weight | 355.80 | 365.794 | ≤500 |
| Hydrogen Bond Donors | 1 | 2 | ≤5 |
| Hydrogen Bond Acceptors | 4 | 2 | ≤10 |
| cLogP | 3.36 | 4.59 | ≤5 |
| Aqueous Solubility (QPlogS) | -5.380 | -6.289 | -6.5 to 0.5 |
| Caco-2 Permeability (QPCaco) | 1403 | 1721 | >500 is great |
| Oral Absorption | 100% | 100% | >80% is high |
Table adapted from in silico assessment of drug-likeness and predicted DMPK properties. nih.gov
This data demonstrates that compounds identified through virtual screening based on an oxazolo[4,5-b]pyridine template can possess favorable drug-like properties. For this compound, a similar approach could be employed. By defining its key chemical features, a pharmacophore model can be generated and used to screen large compound libraries for molecules that are predicted to have similar biological activity.
Fragment-Based Drug Design (FBDD) Strategies and In Silico Fragment-to-Lead Optimization
Fragment-Based Drug Design (FBDD) is a drug discovery paradigm that starts with the identification of low-molecular-weight fragments (typically <300 Da) that bind weakly to a biological target. These fragments are then grown or linked together to produce a higher-affinity lead compound. While there is a lack of specific published FBDD campaigns centered on this compound, the principles of FBDD are highly applicable to this scaffold.
The core oxazolo[4,5-b]pyridine nucleus can be considered a "fragment" or a "minimal pharmacophore" that can be elaborated upon. researchgate.netscispace.com The goal of an FBDD approach would be to identify small chemical fragments that bind to adjacent pockets on the target protein and then link them to the core scaffold to enhance binding affinity.
The process of in silico fragment-to-lead optimization for a compound like this compound would involve several computational steps:
Target-Fragment Complex Analysis: If the crystal structure of the target protein in complex with the oxazolo[4,5-b]pyridine core is available, it would be analyzed to identify neighboring pockets and potential "growth vectors" from the core structure.
Fragment Screening: Virtual screening of fragment libraries would be performed to identify small molecules that are predicted to bind in these adjacent pockets.
Fragment Merging or Growing: Computational methods would be used to design new molecules by either merging the core scaffold with a nearby binding fragment or by "growing" a substituent from the core into the adjacent pocket. The insights from QSAR studies, such as the importance of substitution at the 2- and 5-positions, would guide this process.
In Silico Optimization: The newly designed molecules would be evaluated in silico for their predicted binding affinity, drug-like properties, and synthetic feasibility. This iterative cycle of design, evaluation, and refinement would lead to the generation of potent lead candidates.
For instance, if the benzonitrile group of this compound is essential for activity, FBDD efforts could focus on modifying the pyridine ring with fragments known to interact favorably with specific amino acid residues in the target's active site. This strategic approach, guided by computational insights, can lead to a more efficient and rational optimization of lead compounds based on the this compound scaffold.
Structure Activity Relationship Sar and Lead Optimization Strategies for 3 Oxazolo 4,5 B Pyridin 2 Ylbenzonitrile Derivatives
Systematic Chemical Modification of the Oxazolo[4,5-b]pyridine (B1248351) Core
The oxazolo[4,5-b]pyridine core is a key structural motif found in various biologically active compounds. chemimpex.com Its modification is a critical strategy for modulating biological activity. Research on analogous series, such as 3-(oxazolo[4,5-b]pyridin-2-yl)anilides, which were investigated as inhibitors of the kinetoplastid Trypanosoma brucei, provides significant insight into the SAR of this core. nih.gov
In a study of these anilide analogues, modifications to the oxazolo[4,5-b]pyridine ring system revealed sharp SAR. nih.gov For instance, the position and nature of substituents on the pyridine (B92270) ring can drastically alter activity. While specific data on the benzonitrile (B105546) parent compound is limited, the findings from these closely related series are instructive. The core itself is a versatile scaffold for creating bioactive molecules, and its derivatives have been synthesized for various purposes, including as potential GSK-3β inhibitors and anti-inflammatory agents. nih.govresearchgate.net
Research into related heterocyclic systems like thiazolo[4,5-b]pyridines also highlights the importance of the core structure. In one study, modifications to the thiazolo[4,5-b]pyridine (B1357651) core were crucial for achieving potent antioxidant activity. pensoft.net This suggests that even subtle changes to the heteroatoms or substitution patterns on the fused ring system of 3-oxazolo[4,5-b]pyridin-2-ylbenzonitrile could significantly impact its biological profile.
A study on 3-(oxazolo[4,5-b]pyridin-2-yl)anilides demonstrated how modifications impact activity against T.b. rhodesiense. The data below illustrates the sharp SAR observed. nih.gov
Table 1: SAR of 3-(oxazolo[4,5-b]pyridin-2-yl)anilide Derivatives Data derived from a study on Trypanosoma brucei rhodesiense inhibitors. nih.gov
| Compound | R1 (Anilide Substitution) | R2 (Pyridine Ring Substitution) | IC50 (nM) |
|---|---|---|---|
| 1 | 3-NH2 | H | >10,000 |
| 2 | 3-NH(CO)CF3 | H | 130 |
| 3 | 3-NH(CO)CH3 | H | 210 |
| 4 | 3-NH(CO)tBu | H | 91 |
This table demonstrates that the nature of the acyl group on the anilide is critical, with the bulky pivaloyl group (tBu) providing the highest potency. nih.gov Furthermore, adding a substituent (6-Cl) to the pyridine ring was highly detrimental to activity, highlighting the sensitivity of the core to modification. nih.gov
Rational Design and Exploration of Substituents on the Benzonitrile Moiety
The benzonitrile moiety of the lead compound is a prime target for rational design to optimize interactions with its biological target and improve physicochemical properties. The nitrile group (-C≡N) is a versatile functional group in medicinal chemistry. It is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. Its metabolic stability and linear geometry can help position the phenyl ring within a specific binding pocket.
Exploration of substituents on the benzonitrile ring would follow established medicinal chemistry principles. The introduction of various functional groups at the ortho, meta, and para positions can probe the steric and electronic requirements of the target's binding site.
Electronic Effects : Introducing electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -F, -CF3) can modulate the electronic character of the ring and the nitrile group, potentially enhancing binding affinity.
Steric Effects : Varying the size of substituents can identify pockets of space in the target protein that can be exploited for increased potency or selectivity.
Solubility and Physicochemical Properties : Adding polar groups (e.g., -OH, -NH2) can improve aqueous solubility, a key factor in drug development. biobide.com
The following table conceptualizes a rational approach to modifying the benzonitrile ring.
Table 2: Conceptual Strategy for Benzonitrile Moiety Substitution
| Position | Substituent Type | Example Substituents | Rationale |
|---|---|---|---|
| Para | Small, Electron-Withdrawing | -F, -Cl | Probe for halogen bonding; improve metabolic stability. |
| Para | Hydrogen Bond Donor/Acceptor | -OH, -NH2, -SO2NH2 | Enhance binding affinity and improve solubility. |
| Meta | Small, Lipophilic | -CH3 | Explore hydrophobic pockets. |
Elucidation of Key Pharmacophoric Features Essential for Desired Biological Activity
A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. For the this compound scaffold, the key pharmacophoric features can be inferred from its structure and data from active analogues. nih.gov
Based on the active anilide analogues, the essential features likely include: nih.gov
Aromatic/Hydrophobic Core : The fused oxazolo[4,5-b]pyridine system provides a rigid, planar core that can engage in hydrophobic and π-stacking interactions.
Hydrogen Bond Acceptors : The nitrogen atom in the pyridine ring and the oxygen atom in the oxazole (B20620) ring are potential hydrogen bond acceptors, which can form crucial interactions with the target protein.
Aromatic Ring : The benzonitrile ring serves as another key interaction point, likely fitting into a specific hydrophobic pocket.
Molecular modeling studies on related pyrazolo[3,4-b]pyridine derivatives have shown that hydrogen bond interactions are essential for their biological activity, a principle that almost certainly applies to this scaffold as well. nih.gov
Strategic Approaches to Lead Optimization in Preclinical Drug Discovery
Lead optimization is a critical phase that aims to transform a promising lead compound into a preclinical candidate by improving its efficacy, safety, and drug-like properties. biobide.comcreative-biostructure.com
Scaffold hopping and bioisosteric replacement are powerful strategies used to identify novel chemotypes with improved properties or to move into new intellectual property space. nih.govnih.gov
Scaffold Hopping : This involves replacing the central oxazolo[4,5-b]pyridine core with a different heterocyclic framework that maintains the essential 3D arrangement of the pharmacophoric features. nih.gov Potential hops could include:
Thiazolo[4,5-b]pyridine : Replacing the oxazole oxygen with a sulfur atom can alter electronic properties, lipophilicity, and metabolic stability. Derivatives of this scaffold are known to have biological activity. nih.gov
Pyrazolo[3,4-b]pyridine : This scaffold has a different arrangement of heteroatoms and has been successfully used to develop kinase activators. nih.gov
Oxazolo[5,4-b]pyridine : This regioisomer presents the heteroatoms in a different orientation, which could lead to a different binding mode or improved properties. researchgate.net
Bioisosteric Replacement : This involves swapping a functional group for another with similar physical or chemical properties. nih.gov For the benzonitrile moiety, the nitrile group could be replaced by other groups that can act as hydrogen bond acceptors or have similar electronic profiles, such as an oxadiazole or a trifluoromethyl group.
Fragment-based drug discovery (FBDD) techniques can be applied to optimize the lead compound. researchgate.net These methods involve identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent molecule. nih.gov
Fragment Growing : This strategy involves extending the lead compound from one of its termini to engage with an adjacent pocket on the target protein. nih.govresearchgate.net For instance, a substituent could be "grown" from the pyridine ring or the benzonitrile ring to pick up additional favorable interactions, thereby increasing potency.
Fragment Linking : If another small fragment is found to bind in a site adjacent to the lead compound, the two can be chemically linked. researchgate.net This can lead to a dramatic increase in binding affinity due to the additive nature of the binding energies and a favorable change in entropy.
As lead optimization progresses, molecules can become overly complex and large, leading to poor pharmacokinetic properties—a phenomenon sometimes called "molecular obesity". nih.gov Structural simplification is a strategy to address this by removing unnecessary molecular complexity. nih.gov
Key approaches to simplification include: nih.gov
Removing Non-Essential Functional Groups : If a substituent on the pyridine or benzonitrile ring does not contribute significantly to potency, it can be removed to reduce molecular weight and lipophilicity, potentially improving solubility and oral bioavailability.
Eliminating Chiral Centers : Unnecessary chiral centers can complicate synthesis and regulatory approval. Simplifying the structure to remove them is often beneficial. nih.gov
This strategy aims to create a final drug candidate with the optimal balance of potency, selectivity, and drug-like properties, increasing its chances of success in clinical development. nih.gov
Application of Computational Tools and Algorithms in Lead Optimization (e.g., LEADOPT, SCADMET)
Lead optimization is a critical and resource-intensive phase in drug discovery that aims to enhance the properties of a promising hit compound to transform it into a viable clinical candidate. This process involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. To enhance the efficiency of this process, a variety of computational tools and algorithms are employed.
In silico methods provide a rapid and cost-effective means to prioritize the design and synthesis of new analogues. For a scaffold like this compound, which shows potential as a kinase inhibitor, computational approaches are invaluable for exploring the vast chemical space around the core structure.
LEADOPT: A Tool for Automated Structure-Based Lead Optimization
LEADOPT is an automated computational tool designed for structure-based lead optimization. nih.gov Its primary function is to generate novel molecular structures with potentially improved biological activity by modifying a lead compound directly within the active site of its target protein. The process in LEADOPT is primarily based on two main operations:
Fragment Growing: This involves extending the ligand structure into unoccupied regions of the binding pocket to form new, favorable interactions.
Fragment Replacing: This operation involves substituting a part of the ligand with a different chemical fragment that may offer better binding affinity or improved physicochemical properties. nih.gov
A key feature of LEADOPT is that it maintains the core scaffold of the lead compound, ensuring that the newly designed molecules are closely related analogues. Instead of relying solely on scoring functions, which can sometimes be inaccurate, LEADOPT often uses ligand efficiency (LE) to estimate the bioactivity of the generated molecules. nih.gov
SCADMET: Predicting Pharmacokinetics and Toxicity
A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it has unacceptable toxicity. The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore crucial. SCADMET is a computational program used to predict a wide range of important pharmacokinetic and toxic properties. nih.gov By flagging potential liabilities early, such tools help guide the optimization process toward compounds with a higher probability of success in later developmental stages.
Illustrative Application in Kinase Inhibitor Optimization
While specific data on the application of LEADOPT and SCADMET to this compound is not publicly available, the utility of these tools can be illustrated by their successful application in the optimization of known kinase inhibitors, such as Sorafenib (a VEGFR2 inhibitor) and R406 (a SYK inhibitor). nih.gov In these retrospective and prospective studies, LEADOPT was able to generate novel compounds, some of which, upon synthesis and testing, demonstrated greater potency in enzymatic and functional assays than the original lead compounds. nih.gov This validates the approach of using such computational tools to effectively guide lead optimization campaigns.
The general workflow for a hypothetical lead optimization campaign for a this compound derivative targeting a specific kinase would be as follows:
Obtain a crystal structure of the kinase with the lead compound bound, or generate a reliable docking model.
Use LEADOPT to perform fragment growing and replacement on the benzonitrile moiety or other positions of the oxazolopyridine core to explore new interactions within the kinase's active site.
Evaluate the newly designed virtual compounds for their predicted binding affinity and ligand efficiency.
Subject the most promising virtual hits to in silico ADMET profiling using a tool like SCADMET to filter out compounds with predicted liabilities. nih.govmdpi.com
Synthesize a prioritized list of compounds for in vitro biological evaluation.
This iterative computational-synthetic cycle allows for a more focused and efficient exploration of the structure-activity relationship.
Research Findings and Data Tables
Detailed research on the structure-activity relationship (SAR) helps to understand how different chemical modifications to a lead compound affect its biological activity. While specific SAR data for this compound is limited, data from related oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, which were evaluated as GSK-3β inhibitors, can provide valuable insights into the SAR of this scaffold. nih.gov
The table below presents a selection of these compounds and their corresponding inhibitory activity against GSK-3β. This data illustrates how substitutions on a triazole ring attached to the oxazolopyridine core influence potency.
Table 1: Structure-Activity Relationship of Oxazolo[4,5-b]pyridine-2-one Derivatives as GSK-3β Inhibitors nih.gov
| Compound ID | R (Substitution) | IC₅₀ (µM) |
| 4d | 4-Fluorophenyl | 0.22 |
| 4f | 2,4-Dichlorophenyl | 0.25 |
| 4g | 4-Nitrophenyl | 0.19 |
| 4i | 4-Methoxyphenyl | 0.31 |
| 4n | 3-Nitrophenyl | 0.39 |
| 4q | 2-Nitrophenyl | 0.45 |
This data is for oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles and is presented to illustrate the principles of SAR for this heterocyclic system.
Electron-withdrawing groups on the phenyl ring appear to be favorable for activity. The compound with a 4-nitrophenyl substitution (4g ) showed the highest potency with an IC₅₀ of 0.19 µM. nih.gov
The position of the substituent matters. A nitro group at the 4-position (4g ) is more favorable than at the 3-position (4n ) or 2-position (4q ). nih.gov
Halogen substitutions also confer significant potency, as seen with the 4-fluoro (4d ) and 2,4-dichloro (4f ) derivatives. nih.gov
These findings suggest that for the broader oxazolo[4,5-b]pyridine class, the electronic properties and substitution patterns on appended aromatic rings are key determinants of biological activity. This principle would be directly applicable to the optimization of the benzonitrile ring in this compound.
Mechanistic Insights into the Preclinical Biological Activities of Oxazolo 4,5 B Pyridin 2 Ylbenzonitrile Derivatives
Enzyme Inhibition Mechanism Studies
Derivatives of the oxazolo[4,5-b]pyridine (B1248351) scaffold have been identified as inhibitors of several critical enzyme systems. The nature of the substitution around this core dictates the specific inhibitory profile and potency.
Inhibition of Dihydroorotate (B8406146) Dehydrogenase (hDHODH)
Human dihydroorotate dehydrogenase (hDHODH) is a key mitochondrial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an important target for antiproliferative and anti-inflammatory drug discovery. While direct kinetic data for 3-oxazolo[4,5-b]pyridin-2-ylbenzonitrile is not extensively documented in publicly available literature, related derivatives have been investigated.
Molecular docking studies have been performed on a series of newly synthesized oxazolo[4,5-b]pyridine-based triazoles to evaluate their potential as hDHODH inhibitors. researchgate.nettandfonline.com These computational analyses suggest that the oxazolo[4,5-b]pyridine core, when appropriately substituted with a triazole moiety, can efficiently bind to the enzyme's active site. researchgate.nettandfonline.com The investigated compounds, specifically oxazolo[4,5-b]pyridine-based triazoles (18a–j), showed efficient inhibition of hDHODH in these in silico models, indicating their potential as anticancer agents by targeting this enzyme, which is linked to the proliferation and migration of various cancer cells. researchgate.nettandfonline.com
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Modulatory Effects
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and inflammation. Inhibition of GSK-3β is considered a promising therapeutic strategy for several diseases.
A series of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vitro inhibitory activity against GSK-3β. nih.govresearchgate.net Several compounds from this series demonstrated significant inhibitory potential. nih.gov The modulatory effect is potent, with the most active compounds exhibiting inhibition in the sub-micromolar range. nih.gov
Table 1: GSK-3β Inhibitory Activity of Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole Derivatives
| Compound | Inhibitory Concentration (IC50) in µM | Reference |
|---|---|---|
| Compound 4g | 0.19 | nih.gov |
| Compound 4d | 0.34 | researchgate.net |
| Compound 7d | 0.34 | researchgate.net |
| Compound 4f | 0.39 | researchgate.net |
| Compound 7e | 0.39 | researchgate.net |
| Compound 7g | 0.47 | researchgate.net |
| Compound 7c | 0.53 | researchgate.net |
The mechanism of action for these compounds is competitive inhibition, where they likely interact with the ATP-binding site of the GSK-3β enzyme. researchgate.net The inhibition of GSK-3β by these derivatives has been linked to downstream anti-inflammatory effects, such as the suppression of pro-inflammatory mediators including nitric oxide (NO), TNF-α, IL-1β, and IL-6. nih.govresearchgate.net
Characterization of Other Enzyme Targets and their Kinetic Profiles
The versatility of the oxazolo[4,5-b]pyridine scaffold allows its derivatives to interact with a variety of other enzyme targets.
sn-1-Diacylglycerol Lipase α (DAGLα): The α-ketoheterocycle, 1-(oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one (also known as LEI104 or OL-100), was identified as a covalent and reversible inhibitor of DAGLα. nih.govacs.org This enzyme is responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol. The N4-oxazolopyridine scaffold was found to be the most potent framework among a series of tested heterocycles, with compound 1 having an IC50 of 37 ± 5 nM. nih.gov The electrophilic ketone group on the scaffold is crucial for its inhibitory activity. acs.org
Sirtuin 1 (SIRT1): Oxazolo[4,5-b]pyridines have been described as a novel class of small molecule activators of SIRT1, an NAD+-dependent protein deacetylase involved in metabolism and longevity. researchgate.netdokumen.pub These compounds are structurally distinct from other known activators like resveratrol. researchgate.net One potent derivative, 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, exhibited an EC1.5 (the concentration required to increase SIRT1 enzymatic activity by 50%) of 0.35 µM. researchgate.net
Kinetoplastid-related targets: A series of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides has been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. monash.edu While the exact enzyme target is not fully elucidated, these compounds show potent trypanocidal activity with sharp structure-activity relationships. The most active compound in the series exhibited an IC₅₀ of 91 nM against the pathogenic T.b. rhodesiense strain. monash.edu
Modulators of Protein-Protein Interactions
Beyond direct enzyme inhibition, certain benzonitrile-containing compounds act by disrupting key protein-protein interactions, a challenging but increasingly important area of drug discovery.
Blockade of PD-1/PD-L1 Immune Checkpoint Interactions
The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. While monoclonal antibodies are the established therapy for blocking this interaction, small molecules are being actively investigated as alternatives. researchgate.net
A key mechanism for small-molecule inhibitors involves binding to PD-L1 and inducing its dimerization, which sterically hinders its interaction with PD-1. researchgate.net The first small molecules reported to act via this mechanism were biphenyl (B1667301) derivatives developed by Bristol-Myers Squibb, such as BMS-202. researchgate.netacs.org
While no direct data links the oxazolo[4,5-b]pyridine scaffold to this target, research on other benzonitrile-containing structures is informative. A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were designed to mimic the action of BMS-202. acs.org In silico docking studies showed that these compounds could interact with the PD-L1 dimerization interface similarly to BMS-202, and a homogenous time-resolved fluorescence (HTRF) assay confirmed their ability to inhibit the PD-1/PD-L1 interaction. researchgate.netacs.org This highlights the potential of the benzonitrile (B105546) moiety as a key pharmacophore in the design of small-molecule PD-1/PD-L1 inhibitors that function through inducing ligand dimerization.
Receptor Binding and Signaling Pathway Modulation
Oxazolo[4,5-b]pyridine derivatives have been shown to bind to specific receptors, thereby modulating their downstream signaling pathways.
α7-Nicotinic Acetylcholine Receptor (α7-nAChR): A novel derivative, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), was identified as a potent and selective agonist of the α7-nAChR. acs.org This receptor is a target for treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. acs.org In addition, other 18F-labeled oxazolo[4,5-b]pyridine derivatives have been synthesized and studied as PET imaging agents for α7-nAChR, particularly for identifying atherosclerotic plaques where the receptor is also expressed. snmjournals.org
NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β. Certain oxazolo[4,5-b]pyridine derivatives can modulate this pathway. Specifically, 2-(Methylthio)oxazolo[4,5-b]pyridine has been identified as an inhibitor of the NLRP3 inflammasome pathway. This positions the scaffold as a potential candidate for developing anti-inflammatory therapies. Conversely, inhibition of GSK-3β, a known target of other oxazolopyridine derivatives, has been shown to alleviate the activation of the NLRP3 inflammasome in various disease models, suggesting a complex interplay between these signaling pathways. nih.gov
Vanilloid Receptor 1 (VR1): The compound 1-(oxazolo[4,5-b]pyridin-2-yl)-1-oxo-6-phenylhexane (OL-53) was used in a study on native vanilloid receptors (VR1, also known as TRPV1) in mouse trigeminal sensory neurons. nih.gov While the study focused on the effects of anandamide, the inclusion of OL-53, a known FAAH inhibitor, suggests the investigation of pathways related to endocannabinoid signaling where the oxazolopyridine scaffold plays a role. nih.govnih.gov
Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptors (e.g., mGluR5) and their Functional Consequences
Derivatives of oxazolo[4,5-b]pyridin-2-ylbenzonitrile have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). nih.govnih.gov These receptors are G protein-coupled receptors that play a crucial role in modulating neuronal excitability and synaptic plasticity throughout the central nervous system. nih.gov Unlike orthosteric ligands that bind directly to the glutamate binding site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to glutamate. nih.gov
The primary functional consequence of mGluR5 negative allosteric modulation by these compounds is the attenuation of Gqα-mediated signaling pathways. nih.gov Upon activation by glutamate, mGluR5 typically stimulates phospholipase C, leading to the production of d-myo-inositol 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations. nih.gov Oxazolo[4,5-b]pyridin-2-ylbenzonitrile derivatives, acting as NAMs, diminish these glutamate-induced responses. nih.gov This inhibitory action has shown promise in preclinical models for various neurological and psychiatric conditions, including anxiety. nih.gov
The characterization of these NAMs involves a variety of in vitro pharmacological assays. As detailed in the table below, studies have evaluated the inhibition of glutamate-induced signaling through multiple downstream endpoints.
Table 1: In Vitro Assays for mGluR5 NAM Characterization
| Assay Type | Measured Parameter | Purpose | Source |
|---|---|---|---|
| Ca²⁺ Mobilization Assay | Intracellular calcium levels | To measure the inhibition of glutamate-induced calcium release, a primary signaling event. | nih.gov |
| Inositol Monophosphate (IP₁) Accumulation Assay | IP₁ levels | To quantify the inhibition of the phospholipase C pathway, as IP₁ is a stable metabolite of IP₃. | nih.gov |
| ERK1/2 Phosphorylation Assay | Phosphorylated ERK1/2 levels | To assess the modulation of downstream mitogen-activated protein kinase (MAPK) signaling pathways. | nih.gov |
| Receptor Internalization Assay | Real-time receptor movement | To measure the ligand's effect on the physical internalization of the mGluR5 receptor from the cell surface. | nih.gov |
| Radioligand Binding Assay | Displacement of a radiolabeled NAM (e.g., [³H]MPEP) | To determine the binding affinity (Ki) of the novel compounds to the allosteric site on mGluR5. | nih.gov |
These comprehensive studies provide a detailed understanding of how these compounds modulate mGluR5 activity, highlighting their potential as tools for investigating receptor function and as starting points for therapeutic development. nih.govnih.gov
Nuclear Factor-κB (NF-κB) Pathway Inhibition Studies
While direct studies on this compound's effect on the NF-κB pathway are not extensively detailed, research on the broader class of oxazolo[4,5-b]pyridine derivatives provides significant insights. This class of compounds has been shown to possess anti-inflammatory properties, which are often mediated through the inhibition of pro-inflammatory signaling pathways, including the NF-κB pathway. nih.govnih.gov Some derivatives have been investigated as inhibitors of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune response that is closely linked to NF-κB activation. google.com
A key mechanism implicated is the inhibition of glycogen synthase kinase-3β (GSK-3β). nih.govnih.gov GSK-3β is recognized as a pro-inflammatory enzyme, and its inhibition can control inflammation. nih.gov Studies on oxazolo[4,5-b]pyridine-based piperazinamides and 1,2,3-triazoles demonstrated that potent GSK-3β inhibition correlates with significant anti-inflammatory activity. nih.govnih.gov This anti-inflammatory effect was further evidenced by a substantial reduction in the production of key pro-inflammatory mediators that are regulated by the NF-κB pathway. nih.gov
Table 2: Inhibition of Pro-inflammatory Mediators by Oxazolo[4,5-b]pyridine Derivatives
| Mediator | Function | Implication of Inhibition | Source |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine, master regulator of inflammation | Reduction of systemic inflammation and immune cell activation | nih.gov |
| Interleukin-1beta (IL-1β) | Pro-inflammatory cytokine, involved in fever and apoptosis | Attenuation of acute and chronic inflammatory responses | nih.gov |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine, also involved in the acute phase response | Dampening of the acute inflammatory reaction and immune response | nih.gov |
| Nitric Oxide (NO) | Signaling molecule, high levels are pro-inflammatory | Reduction of inflammatory-mediated tissue damage | nih.gov |
The ability of these compounds to suppress the production of TNF-α, IL-1β, and IL-6 strongly suggests an inhibitory effect on the NF-κB signaling cascade, as NF-κB is a critical transcription factor for these cytokines. nih.gov
Anti-parasitic Activity Mechanisms (e.g., against Trypanosoma brucei)
A significant area of investigation for oxazolo[4,5-b]pyridine derivatives has been their potent activity against the kinetoplastid parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness. nih.gov A high-throughput screen against T. b. brucei identified 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as a novel and potent class of trypanocidal agents. nih.gov
The proposed mechanism of action for many anti-trypanosomal compounds centers on the parasite's unique biology. Trypanosoma brucei is incapable of synthesizing the purine (B94841) ring de novo and is therefore entirely dependent on salvaging purines from the host environment. uantwerpen.benih.gov This reliance on purine salvage pathways, particularly the uptake of nucleosides and nucleobases via specific transporters, makes these pathways attractive drug targets. uantwerpen.benih.gov
While the precise molecular target of the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide series is still under full investigation, their structural characteristics suggest they may act as purine analogues. nih.govresearchgate.net This could mean they interfere with essential parasite processes in one of several ways:
Competitive inhibition of purine transporters: The compounds may block the P1 or P2 nucleoside transporters, preventing the parasite from acquiring essential purines. uantwerpen.be
Inhibition of key enzymes: They might inhibit crucial enzymes within the purine salvage pathway, such as the 6-oxopurine phosphoribosyltransferases, thereby halting the production of nucleotides required for DNA and RNA synthesis. nih.gov
Incorporation into nucleic acids: After being processed by parasite enzymes, the compounds could be incorporated into DNA or RNA, leading to chain termination or non-functional genetic material.
Structure-activity relationship (SAR) studies have revealed that modifications to the anilide portion of the molecule significantly impact efficacy, leading to the development of compounds with nanomolar potency against the human pathogenic strain T. b. rhodesiense and high selectivity over mammalian cells. nih.gov
Cellular Assays for Mechanism-of-Action Elucidation
A variety of cellular and molecular assays have been employed to elucidate the mechanisms of action for oxazolo[4,5-b]pyridin-2-ylbenzonitrile and its derivatives across their different biological activities. These assays are crucial for confirming target engagement, understanding downstream signaling effects, and identifying potential mechanisms of resistance or toxicity.
For neuroactive derivatives targeting mGluR5, mechanism-of-action studies rely heavily on cell-based signaling assays using engineered cell lines (e.g., HEK293A) that express the receptor. nih.gov As mentioned previously, these include assays for Ca²⁺ mobilization, IP₁ accumulation, and ERK1/2 phosphorylation to dissect the impact on the Gq pathway. nih.gov
In the context of anti-inflammatory activity, mechanism elucidation involves:
In vitro kinase inhibition assays: To quantify the direct inhibitory effect on enzymes like GSK-3β. nih.gov
Ex vivo measurement of pro-inflammatory mediators: Culturing immune cells (e.g., macrophages) and measuring the levels of secreted cytokines (TNF-α, IL-1β, IL-6) and nitric oxide in response to an inflammatory stimulus, with and without the compound. nih.gov
For anti-parasitic activities, the assays focus on the parasite's viability and specific metabolic pathways:
Whole organism high-throughput screening: To identify initial hit compounds by measuring parasite viability. nih.gov
Cytotoxicity assays: Using mammalian cell lines (e.g., L6 rat myoblasts) to determine the selectivity of the compounds. nih.gov
Nucleic acid synthesis inhibition assays: To determine if the compounds interfere with the incorporation of radiolabeled precursors into DNA or RNA. researchgate.net
Enzyme inhibition assays: Testing the compounds against specific parasite enzymes, such as DNA gyrase, to identify direct molecular targets. researchgate.net
Furthermore, computational methods are increasingly used for hypothesis generation and mechanism elucidation.
Molecular Dynamics Simulations: To model the stable binding of ligands to their target proteins, such as the epidermal growth factor receptor (EGFR) for related oxazolo[4,5-g]quinazoline derivatives. waocp.org
Pharmacophore-based virtual screening: To identify potential binders from large compound libraries based on shared chemical features. waocp.org
These diverse cellular and computational tools are essential for building a comprehensive picture of how oxazolo[4,5-b]pyridin-2-ylbenzonitrile derivatives exert their biological effects.
Preclinical Applications and Therapeutic Potential of Oxazolo 4,5 B Pyridin 2 Ylbenzonitrile Research
Advancements in Anticancer Research by Targeting Specific Pathways
While research specifically on 3-oxazolo[4,5-b]pyridin-2-ylbenzonitrile in anticancer studies is limited in publicly available literature, extensive research on related oxazolo[4,5-b]pyridine (B1248351) derivatives highlights the potential of this scaffold in oncology.
A series of structurally modified oxazolo[4,5-b]pyridine-based triazoles has been synthesized and evaluated for their anticancer activities against several human cancer cell lines, including prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines. tandfonline.com Many of these compounds exhibited moderate to good anticancer potential when compared to the standard drug etoposide. tandfonline.com Notably, molecular docking studies suggest that these oxazolo[4,5-b]pyridine-based triazoles may exert their anticancer effects by inhibiting human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme involved in pyrimidine (B1678525) biosynthesis and linked to cancer cell proliferation, invasion, and migration. tandfonline.com
Furthermore, another study focused on 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine derivatives has shown potent antitumor activities against glioblastoma cell lines. researchgate.net Three compounds from this series demonstrated significant toxicity in the C6 cell line, with IC50 values lower than the standard drug temozolomide. researchgate.net The mechanism of action for two of these compounds was found to be the induction of apoptosis. researchgate.net These findings underscore the potential of the oxazolo[4,5-b]pyridine scaffold as a basis for the development of novel anticancer agents targeting various cancer types and pathways.
It is important to note that the broader class of oxazolopyrimidines, which are structurally similar to purines, have been investigated as inhibitors of various kinases involved in cancer progression, such as VEGFR-2, Aurora A kinase, and Janus kinases (JAK1 and JAK2). nih.gov
Contributions to Anti-inflammatory Agent Discovery and Mechanism Research
The oxazolo[4,5-b]pyridine scaffold has been a fruitful area of investigation for novel anti-inflammatory agents. Research has demonstrated that derivatives of this heterocyclic system can modulate key inflammatory pathways.
One line of research has focused on 2-(substituted phenyl)oxazolo[4,5-b]pyridines, which have shown good anti-inflammatory and analgesic activity. nih.gov Some of these non-acidic compounds displayed potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone (B1037) and indomethacin, with the added benefit of not causing gastrointestinal irritation, a common side effect of acidic anti-inflammatory compounds. nih.gov
More recently, a series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and evaluated for their potential to control inflammation by inhibiting glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme. nih.gov Several of these compounds displayed significant in vitro GSK-3β inhibitory activity. nih.gov The most potent of these were further tested in in vivo models of inflammation and were found to substantially inhibit pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, without the risk of gastric ulceration. nih.gov
Another study synthesized novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles and also identified potent GSK-3β inhibitors. nih.gov The most active compounds in this series demonstrated pronounced in vivo anti-inflammatory activity and a significant reduction in pro-inflammatory mediators. nih.gov Furthermore, a patent has been filed for oxazolo[4,5-b]pyridine derivatives as inhibitors of NLRP3, a key protein complex in the inflammatory response. google.com
| Compound Series | Target | Key Findings |
| 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | Undisclosed | Good anti-inflammatory and analgesic activity, comparable to phenylbutazone and indomethacin, without gastrointestinal irritation. nih.gov |
| Piperazine-linked oxazolo[4,5-b]pyridine derivatives | GSK-3β | Potent in vitro GSK-3β inhibition and in vivo anti-inflammatory activity, with suppression of pro-inflammatory mediators (TNF-α, IL-1β, IL-6). nih.gov |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | GSK-3β | Significant in vitro GSK-3β inhibition and pronounced in vivo anti-inflammatory effects. nih.gov |
| Oxazolo[4,5-b]pyridine derivatives | NLRP3 | Filed for patent as NLRP3 inhibitors for treating inflammatory diseases. google.com |
Development of Novel Anti-parasitic Agents (e.g., Trypanocidal Research)
A significant breakthrough in the application of the oxazolo[4,5-b]pyridine scaffold has been in the discovery of potent anti-parasitic agents, particularly against Trypanosoma brucei, the kinetoplastid parasite responsible for human African trypanosomiasis (sleeping sickness).
Through a high-throughput screening of a large compound library against Trypanosoma brucei brucei, 3-(oxazolo[4,5-b]pyridin-2-yl)anilides emerged as a novel class of inhibitors. capes.gov.brnih.gov Structure-activity relationship (SAR) studies of this class revealed that specific substitutions are crucial for activity. capes.gov.brnih.gov The most active compound from this series exhibited a potent IC₅₀ of 91 nM against the human pathogenic strain T. b. rhodesiense and demonstrated a high degree of selectivity, being over 700 times less toxic to a mammalian cell line. capes.gov.brnih.gov
The physicochemical properties of many compounds in this anilide series were found to be attractive for further development. capes.gov.brnih.gov For the most potent derivatives, research has indicated that optimizing solubility and metabolic stability will be key factors in future efforts to develop these compounds into clinical candidates. capes.gov.brnih.gov
| Compound Class | Target Organism | Key Findings |
| 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides | Trypanosoma brucei rhodesiense | IC₅₀ of 91 nM. capes.gov.brnih.gov |
| 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides | Mammalian L6 cells | Over 700-fold less toxic to mammalian cells compared to the parasite. capes.gov.brnih.gov |
Exploration in Central Nervous System (CNS) Disorders Research (e.g., Neurological Targets)
The exploration of oxazolo[4,5-b]pyridine derivatives in the context of central nervous system (CNS) disorders is an emerging area of research. While specific studies on this compound for CNS applications are not widely documented, the broader class of nitrogen-containing heterocyclic compounds, including pyridines, are known to be active in the CNS. mdpi.com
Research into related heterocyclic structures has identified potential neurological targets. For instance, derivatives of 1,3,4-oxadiazole (B1194373) have been synthesized and tested as inhibitors of monoamine oxidase (MAO) A and B, as well as cholinesterase enzymes, which are important targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.gov One such compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was a potent and selective inhibitor of MAO-B. mdpi.com
A patent for oxazolo pyridine (B92270) derivatives has described their potential as pure analgesic agents, with a high level of activity and a notable lack of anti-inflammatory effects, which is an advantageous characteristic. google.com This suggests a potential for developing selective pain therapeutics from this scaffold.
While the direct investigation of this compound in CNS disorders is yet to be extensively reported, the known neuroactivity of related heterocyclic compounds suggests that the oxazolo[4,5-b]pyridine scaffold warrants further exploration for neurological targets.
Role of this compound as a Research Probe and Preclinical Candidate Scaffold for Future Therapeutic Development
The collective body of research on oxazolo[4,5-b]pyridine derivatives strongly supports the role of this heterocyclic system as a valuable scaffold in the development of future therapeutic agents. The chemical tractability of the oxazolo[4,5-b]pyridine core allows for the synthesis of diverse libraries of compounds with a range of substituents, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
The demonstrated potent and selective activity of derivatives in various therapeutic areas, including anti-parasitic, anti-inflammatory, and anticancer research, highlights the versatility of this scaffold. tandfonline.comnih.govcapes.gov.brnih.gov The ability to fine-tune the biological activity through substitution at different positions of the heterocyclic ring system makes it an attractive starting point for drug discovery programs.
The identification of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as potent trypanocidal agents from a large-scale screening effort is a prime example of the utility of this scaffold in identifying novel hit compounds. capes.gov.brnih.gov Furthermore, the development of derivatives with specific mechanisms of action, such as the inhibition of GSK-3β or NLRP3, showcases its potential for creating targeted therapies. nih.govgoogle.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-oxazolo[4,5-b]pyridin-2-ylbenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of heterocyclic analogs like oxazolo- or thiazolo-pyridines often employs multicomponent reactions. For example, the Thorpe-Ziegler annulation is a key step in forming fused pyridine rings, as demonstrated in the synthesis of thiazolo[4,5-b]pyridines using mercaptonitrile salts, phenacyl bromides, and ketones under ZnCl2 catalysis (reflux in ethanol, 2–3 hours) . For this compound, a similar approach could involve nitrile-containing precursors and cyclization agents. Reaction parameters such as solvent polarity (e.g., acetic acid vs. ethanol), temperature (reflux vs. room temperature), and catalyst loading (e.g., 5–10 mol% ZnCl2) must be optimized to minimize side products like uncyclized intermediates .
Q. How can researchers characterize the structural integrity of this compound and confirm regioselectivity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselectivity. For example, <sup>1</sup>H NMR can distinguish between isomeric forms by analyzing coupling constants and aromatic proton splitting patterns. X-ray crystallography provides definitive structural proof, as seen in the characterization of fluorinated oxazolidinone auxiliaries, where bond angles and crystallographic data validated the fused-ring system . High-resolution mass spectrometry (HRMS) further confirms molecular formula accuracy, especially for nitrile-containing compounds where exact mass is pivotal .
Q. What safety protocols are recommended for handling nitrile-containing heterocycles like this compound?
- Methodological Answer : Nitriles and fused pyridines require strict safety measures due to potential toxicity (e.g., H303/H313/H333 hazards). Lab-scale handling should include:
- Use of fume hoods to avoid inhalation of vapors .
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles .
- Waste segregation in labeled containers for professional disposal, particularly for halogenated or nitro-containing byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for oxazolo-pyridine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from structural variations or assay conditions. For example, thiazolo[4,5-b]pyridin-2-ones showed variable antimicrobial activity depending on substituent electronegativity and ring saturation . To address contradictions:
- Perform dose-response curves (e.g., IC50 values) across multiple cell lines or bacterial strains.
- Use computational modeling (e.g., molecular docking) to correlate substituent effects with target binding affinity .
- Validate results via orthogonal assays (e.g., enzyme inhibition vs. whole-cell viability) to rule off-target effects.
Q. What strategies optimize cyclization efficiency in the synthesis of oxazolo-pyridine cores?
- Methodological Answer : Cyclization bottlenecks can be addressed through:
- Catalyst screening : Lewis acids like ZnCl2 enhance ring closure by polarizing carbonyl groups, as shown in Thorpe-Ziegler reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield by 15–20% compared to conventional heating .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while protic solvents (acetic acid) facilitate proton transfer during cyclization .
Q. How do researchers analyze and mitigate byproduct formation during nitrile-functionalized heterocycle synthesis?
- Methodological Answer : Common byproducts include unreacted nitrile precursors or dimerized adducts. Mitigation strategies involve:
- Chromatographic monitoring : TLC or HPLC to track reaction progression and isolate intermediates .
- Quenching protocols : Adding aqueous NaHCO3 to terminate side reactions early .
- Byproduct identification : LC-MS or <sup>13</sup>C NMR to characterize impurities, followed by reaction condition adjustments (e.g., lower temperature to prevent dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
